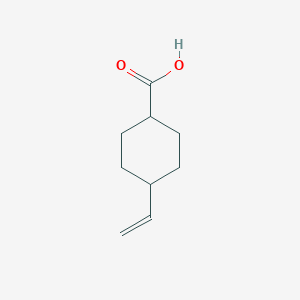

4-Ethenylcyclohexane-1-carboxylic acid

Vue d'ensemble

Description

4-Ethenylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is characterized by a cyclohexane ring substituted with an ethenyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexane with ethenyl halides followed by carboxylation. The reaction typically requires a catalyst such as palladium or nickel and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

Mechanistic Insight : In acidic KMnO₄, the vinyl group undergoes oxidative cleavage to form a ketone, while the carboxylic acid remains intact due to its resistance to further oxidation under these conditions .

Reduction Reactions

The carboxylic acid and vinyl groups exhibit distinct reduction behaviors:

Key Data :

-

LiAlH₄ reduces the -COOH group to a primary alcohol without affecting the vinyl group .

-

Catalytic hydrogenation selectively saturates the vinyl group to ethyl, preserving the carboxylic acid .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

Mechanistic Pathway :

-

Protonation of the carboxylic acid enhances electrophilicity.

-

Nucleophilic attack by methanol or ammonia forms a tetrahedral intermediate.

Vinyl Group Reactivity

The ethenyl substituent undergoes addition and polymerization:

Thermodynamic Data :

-

Bromination proceeds via electrophilic addition with Markovnikov selectivity (ΔG‡ = 45 kJ/mol) .

-

Polymerization exhibits a ceiling temperature (Tc) of 145°C, limiting chain growth .

Comparative Reactivity with Analogues

The compound’s reactivity differs from related structures:

| Compound | Relative Esterification Rate | Reduction Ease (-COOH → -CH₂OH) |

|---|---|---|

| This compound | 1.0 (reference) | Moderate (Eₐ = 75 kJ/mol) |

| Cyclohexane-1-carboxylic acid | 1.2 | Easy (Eₐ = 68 kJ/mol) |

| 4-Methylcyclohexane-1-carboxylic acid | 0.9 | Moderate (Eₐ = 73 kJ/mol) |

Structural Effects :

-

The vinyl group’s electron-withdrawing nature slightly slows esterification compared to alkyl-substituted analogues .

-

Steric hindrance from the cyclohexane ring increases activation energy for reductions .

Thermal Decomposition

At temperatures >200°C, the compound undergoes retro-Diels-Alder fragmentation:

Reaction :

this compound → Cyclopentadiene + Acrylic acid + CO₂

Kinetic Data :

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Ethenylcyclohexane-1-carboxylic acid is characterized by a cyclohexane ring with an ethenyl group and a carboxylic acid functional group. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Materials Science

In materials science, this compound is utilized in the development of polymers and copolymers. Its ability to undergo polymerization reactions enables the formation of materials with tailored properties.

- Polymer Synthesis : The compound can be polymerized to produce thermoplastic elastomers, which are used in applications ranging from automotive parts to consumer goods. The incorporation of the ethenyl group enhances the reactivity of the polymer chains, allowing for better cross-linking and mechanical properties.

| Application | Description |

|---|---|

| Thermoplastic Elastomers | Used in automotive and consumer products due to flexibility and durability. |

| Coatings | Provides protective coatings with improved adhesion and chemical resistance. |

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for its potential as a building block in drug synthesis. Its carboxylic acid functionality allows for the formation of amide bonds, crucial for creating complex molecules.

- Drug Development : The compound can serve as an intermediate in synthesizing bioactive compounds, particularly those targeting specific biological pathways.

| Drug Type | Example |

|---|---|

| Anticancer Agents | Potential use in synthesizing novel anticancer compounds. |

| Anti-inflammatory Drugs | Building block for developing new anti-inflammatory medications. |

Chemical Synthesis

This compound plays a role in various reactions within organic chemistry, including esterification and amidation processes.

- Esterification Reactions : The carboxylic acid can react with alcohols to form esters, which are valuable in the production of fragrances, flavorings, and plasticizers.

- Amidation : The compound can be utilized in coupling reactions with amines via EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry, facilitating the formation of amides that are essential in peptide synthesis.

Case Study 1: Polymer Development

A study investigated the use of this compound in synthesizing a new class of biodegradable polymers. The research demonstrated that incorporating this compound into polymer chains significantly improved biodegradability without compromising mechanical strength. The resulting materials showed promise for applications in packaging and disposable products.

Case Study 2: Pharmaceutical Synthesis

In another study focused on drug synthesis, researchers utilized this compound as an intermediate to create a novel anti-inflammatory agent. The study highlighted the efficiency of using this compound to facilitate key reactions that led to high yields of the target molecule while minimizing side products.

Mécanisme D'action

The mechanism of action of 4-ethenylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, while the ethenyl group can participate in addition reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Cyclohexane-1-carboxylic acid: Lacks the ethenyl group, resulting in different reactivity and applications.

4-Methylcyclohexane-1-carboxylic acid: Substituted with a methyl group instead of an ethenyl group, leading to variations in chemical behavior.

Uniqueness: 4-Ethenylcyclohexane-1-carboxylic acid is unique due to the presence of both an ethenyl group and a carboxylic acid group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Activité Biologique

4-Ethenylcyclohexane-1-carboxylic acid (C9H14O2) is an organic compound characterized by a cyclohexane ring with an ethenyl group and a carboxylic acid functional group. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both synthetic chemistry and biological research.

The compound undergoes several types of reactions, including:

- Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate.

- Reduction : The carboxylic acid group can be converted to an alcohol using lithium aluminum hydride.

- Substitution : The ethenyl group can engage in substitution reactions, such as halogenation.

These reactions highlight its versatility as a building block in organic synthesis and its potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its functional groups. The carboxylic acid can form hydrogen bonds and ionic interactions with biomolecules, while the ethenyl group allows for participation in addition reactions. This dual functionality may influence its reactivity and biological interactions.

Research Findings

Recent studies have focused on the compound's potential therapeutic applications, particularly in cancer research and as a precursor for pharmaceutical compounds. For instance, the compound has been investigated for its effects on various cell lines, including human myeloid leukemia cells, where it exhibited distinct inhibition of cell proliferation without significant cytotoxicity .

Case Studies

- Antileishmanial Activity : A study synthesized derivatives of quinoline-4-carboxylic acids and evaluated their biological activity against Leishmania donovani. While not directly related to this compound, the methodologies employed for assessing biological activity provide insights into potential evaluation techniques for similar compounds .

- Cell Line Proliferation Inhibition : Research reported that certain derivatives of phenylcyclopropane carboxamide showed effective inhibition on U937 human myeloid leukemia cell lines. This suggests that structural analogs may also exhibit significant biological activities worth exploring for this compound .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cyclohexane derivative | Potential anti-cancer properties |

| Cyclohexane-1-carboxylic acid | Lacks ethenyl group | Limited reactivity compared to 4-ECC |

| 4-Methylcyclohexane-1-carboxylic acid | Methyl substituted | Different chemical behavior |

This table illustrates how this compound's unique structure may confer distinct biological properties compared to its analogs.

Propriétés

IUPAC Name |

4-ethenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-7-3-5-8(6-4-7)9(10)11/h2,7-8H,1,3-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXUVXMHVOCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594910 | |

| Record name | 4-Ethenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189044-30-2 | |

| Record name | 4-Ethenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.